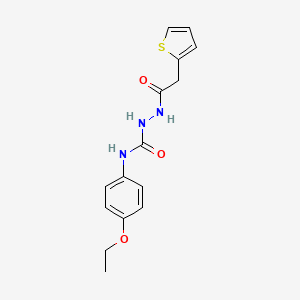
5-(4-biphenylyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-biphenylyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, commonly known as PBD, is a fluorescent probe used in the field of biochemistry and biophysics. PBD is a heterocyclic compound consisting of a five-membered oxadiazole ring and two aromatic rings. It has a high quantum yield and excitation/emission wavelengths suitable for biological imaging.
作用機序
PBD binds to the minor groove of DNA and undergoes a conformational change upon binding. This conformational change results in an increase in fluorescence intensity, which can be used to monitor DNA binding. PBD has a high selectivity for binding to DNA with high AT content.
Biochemical and Physiological Effects:
PBD has been shown to induce DNA damage and to inhibit DNA replication. It has also been shown to induce apoptosis in cancer cells. PBD has been used in the treatment of cancer, as well as in the development of new anticancer drugs.
実験室実験の利点と制限
One advantage of using PBD as a fluorescent probe is its high selectivity for binding to DNA with high AT content. Another advantage is its high quantum yield and excitation/emission wavelengths suitable for biological imaging. However, one limitation of using PBD is its potential toxicity to cells. In addition, PBD has a limited binding range and may not be suitable for studying DNA with low AT content.
将来の方向性
1. Development of new PBD derivatives with improved selectivity and binding range.
2. Study of the mechanism of PBD-induced DNA damage and apoptosis.
3. Use of PBD in the development of new anticancer drugs.
4. Application of PBD in the study of epigenetic modifications of DNA.
5. Use of PBD in the development of new diagnostic tools for DNA damage.
合成法
The synthesis of PBD involves the reaction of 4-biphenylcarboxylic acid with thionyl chloride to form 4-biphenylchloride. The resulting compound is then reacted with 3-nitrobenzoyl chloride to form 5-(4-biphenylyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole.
科学的研究の応用
PBD has been widely used as a fluorescent probe for DNA and RNA. It has been used to study the structure and dynamics of nucleic acids, as well as to detect DNA damage. PBD has also been used to study protein-DNA interactions and to monitor the activity of DNA polymerases. In addition, PBD has been used in the field of cancer research to study the binding of anticancer drugs to DNA.
特性
IUPAC Name |
3-(3-nitrophenyl)-5-(4-phenylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c24-23(25)18-8-4-7-17(13-18)19-21-20(26-22-19)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDIDZXIBTYACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5822284.png)


![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}-3-methylphenol](/img/structure/B5822301.png)

![N'-(3-methoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5822305.png)
![3-amino-N-(3-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5822313.png)
![7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5822321.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5822323.png)


![1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5822352.png)
![2-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5822355.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5822362.png)